Tert-butyl 4-(hydroxymethyl)-3-methoxypiperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-(hydroxymethyl)-3-methoxypiperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a tert-butyl ester group, a hydroxymethyl group, and a methoxy group attached to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(hydroxymethyl)-3-methoxypiperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane and formaldehyde under acidic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using reagents like methyl iodide in the presence of a base such as potassium carbonate.
Hydroxymethylation: The hydroxymethyl group can be added through a hydroxymethylation reaction using formaldehyde and a reducing agent like sodium borohydride.
Esterification: The final step involves the esterification of the piperidine derivative with tert-butyl chloroformate in the presence of a base like triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for efficient mixing and reaction control, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(hydroxymethyl)-3-methoxypiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide with alkyl halides.
Major Products Formed
Oxidation: 4-(Carboxymethyl)-3-methoxypiperidine-1-carboxylate.
Reduction: 4-(Hydroxymethyl)-3-methoxypiperidine-1-methanol.
Substitution: 4-(Hydroxymethyl)-3-alkoxypiperidine-1-carboxylate.
Scientific Research Applications
Tert-butyl 4-(hydroxymethyl)-3-methoxypiperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-(hydroxymethyl)-3-methoxypiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate: Lacks the methoxy group, which may affect its reactivity and biological activity.
Tert-butyl 3-methoxypiperidine-1-carboxylate: Lacks the hydroxymethyl group, which may influence its solubility and chemical properties.
Tert-butyl 4-(hydroxymethyl)-3-methylpiperidine-1-carboxylate: Contains a methyl group instead of a methoxy group, which may alter its steric and electronic properties.
Uniqueness
Tert-butyl 4-(hydroxymethyl)-3-methoxypiperidine-1-carboxylate is unique due to the presence of both hydroxymethyl and methoxy groups on the piperidine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various fields.
Biological Activity
Tert-butyl 4-(hydroxymethyl)-3-methoxypiperidine-1-carboxylate is a compound belonging to the piperidine class, which has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₂₃NO₄
- Molecular Weight : 229.32 g/mol
- IUPAC Name : this compound
The compound features a tert-butyl group, a hydroxymethyl group, and a methoxy group attached to a piperidine ring. These functional groups contribute to its reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, which can be adapted for both laboratory-scale and industrial production. Common methods include:
- Formation of the Piperidine Ring : Utilizing starting materials that contain the necessary functional groups.
- Introduction of Hydroxymethyl and Methoxy Groups : These modifications enhance the compound's binding affinity to biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The presence of hydroxyl and methoxy groups enhances its binding affinity to various enzymes or receptors, influencing several biochemical pathways.
Research indicates that this compound may act on:
- Neurotransmitter Receptors : Potentially modulating neurotransmission.
- Enzymatic Pathways : Inhibiting or activating specific enzymes involved in metabolic processes.
Case Studies
- Anticancer Activity : A study demonstrated that derivatives of piperidine compounds exhibited cytotoxic effects on cancer cell lines. Specifically, modifications similar to those in this compound showed enhanced apoptosis induction in tumor cells compared to standard treatments like bleomycin .
- Neuropharmacological Effects : Preliminary data suggest that compounds with similar structures may influence anxiety-related behaviors in animal models, indicating potential anxiolytic properties .
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
Tert-butyl 4-amino-3-methoxypiperidine-1-carboxylate | Amino group addition | Anticancer potential |
Tert-butyl (3S,4S)-4-hydroxy-3-methoxy-piperidine-1-carboxylate | Hydroxyl and methoxy groups | Neurotransmitter modulation |
Tert-butyl 4-methylenepiperidine-1-carboxylate | Methylene bridge | Enzyme inhibition |
Applications in Medicinal Chemistry
This compound holds promise as a versatile building block in drug development due to its unique structural features that allow for further modifications. Its potential applications include:
- Drug Design : As a lead compound for developing new therapeutic agents targeting neurological disorders.
- Synthetic Intermediates : In the synthesis of more complex molecules with enhanced biological activity.
Properties
Molecular Formula |
C12H23NO4 |
---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
tert-butyl 4-(hydroxymethyl)-3-methoxypiperidine-1-carboxylate |
InChI |
InChI=1S/C12H23NO4/c1-12(2,3)17-11(15)13-6-5-9(8-14)10(7-13)16-4/h9-10,14H,5-8H2,1-4H3 |
InChI Key |
JOSHOXKNFUGGDA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)OC)CO |
Origin of Product |
United States |
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